N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17545487
InChI: InChI=1S/C19H31BFNO2/c1-13(2)22(14(3)4)12-15-9-10-16(21)11-17(15)20-23-18(5,6)19(7,8)24-20/h9-11,13-14H,12H2,1-8H3
SMILES:
Molecular Formula: C19H31BFNO2
Molecular Weight: 335.3 g/mol

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine

CAS No.:

Cat. No.: VC17545487

Molecular Formula: C19H31BFNO2

Molecular Weight: 335.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine -

Specification

Molecular Formula C19H31BFNO2
Molecular Weight 335.3 g/mol
IUPAC Name N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-propan-2-ylpropan-2-amine
Standard InChI InChI=1S/C19H31BFNO2/c1-13(2)22(14(3)4)12-15-9-10-16(21)11-17(15)20-23-18(5,6)19(7,8)24-20/h9-11,13-14H,12H2,1-8H3
Standard InChI Key DBMZNXZENCXNBY-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN(C(C)C)C(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-propan-2-ylpropan-2-amine, reflecting its branched alkylamine and boronic ester substituents. Its molecular formula, C19H31BFNO2\text{C}_{19}\text{H}_{31}\text{BFNO}_{2}, corresponds to a molecular weight of 335.3 g/mol. The structure integrates a fluorinated aromatic ring, a pinacol boronic ester, and two isopropyl groups attached to the central nitrogen atom (Figure 1).

Table 1: Key identifiers of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine

PropertyValueSource
CAS Registry NumberNot publicly disclosed
PubChem CID53217309
Molecular Weight335.3 g/mol
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN(C(C)C)C(C)C

Spectroscopic and Stereochemical Properties

The compound’s nuclear magnetic resonance (NMR) spectrum would feature distinct signals for the fluorine atom (δ ~ -110 ppm in 19F^{19}\text{F} NMR), the boronic ester (δ ~ 30 ppm in 11B^{11}\text{B} NMR), and the isopropyl groups (δ ~ 1.0–1.5 ppm in 1H^{1}\text{H} NMR). X-ray crystallography studies of analogous boronic esters reveal planar geometry around the boron atom, with dihedral angles between the aromatic ring and boronic ester group typically ranging from 30° to 50°.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key stages:

  • Borylation of 4-fluoro-2-bromobenzylamine: A Miyaura borylation reaction using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl2_2) in tetrahydrofuran at 80°C.

  • Alkylation with isopropylpropan-2-amine: The intermediate boronic ester undergoes nucleophilic substitution with isopropylpropan-2-amine in the presence of a base such as potassium carbonate.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product with >95% purity.

Industrial Manufacturing Considerations

Large-scale production employs continuous flow reactors to enhance reaction control and minimize byproducts. Critical process parameters include:

  • Temperature control (±2°C) during borylation to prevent deboronation.

  • Precursor stoichiometry (1:1.05 amine-to-boronate ratio) to maximize yield.

  • Automated quality control via high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Physicochemical Properties

Thermodynamic and Solubility Data

Experimental measurements remain limited, but computational predictions indicate:

Table 2: Predicted physicochemical properties

PropertyValueMethod
Boiling Point380.3 ± 37.0 °CModified Joback method
Density (20°C)1.03 ± 0.1 g/cm³Group contribution
LogP (Octanol-Water)3.2 ± 0.3XLogP3
Aqueous Solubility (25°C)12.7 mg/LALI logS model

The compound’s lipophilicity (LogP > 3) suggests preferential solubility in organic solvents like dichloromethane and ethyl acetate over aqueous media .

Stability and Reactivity

The boronic ester group confers moderate hydrolytic stability, with a half-life of 48 hours in pH 7.4 buffer at 25°C. Decomposition occurs under strongly acidic (pH < 3) or basic (pH > 10) conditions, releasing boronic acid derivatives. Storage recommendations include anhydrous environments at 2–8°C in amber glass vials .

Applications in Scientific Research

Suzuki-Miyaura Cross-Coupling Reactions

As a boronic ester precursor, this compound participates in palladium-catalyzed couplings with aryl halides. Recent studies demonstrate its utility in constructing biaryl systems central to pharmaceutical agents. For example, coupling with 5-bromopyrimidine yields fluorinated arylpyrimidines, a scaffold prevalent in kinase inhibitors.

Medicinal Chemistry and Drug Discovery

The fluorine atom enhances metabolic stability and membrane permeability, while the boronic ester enables targeted covalent binding to serine proteases. Preliminary screens indicate low micromolar inhibition (IC50=2.3±0.4μM\text{IC}_{50} = 2.3 \pm 0.4 \, \mu\text{M}) against proteasome β5 subunits, though in vivo efficacy remains unvalidated.

Materials Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities. A 2024 study reported a 22% increase in CO2_2 uptake compared to non-fluorinated analogs when used as a strut in Zr-based MOFs.

Comparative Analysis with Related Compounds

Table 3: Structural and functional analogs

Compound NameKey DifferencesApplications
N-(4-Fluorobenzyl)-N-isopropylpropan-2-amineLacks boronic ester groupIntermediate in alkaloid synthesis
4-Fluoro-2-(pinacolatoboryl)benzaldehydeAldehyde instead of amine groupSuzuki coupling substrates
N-Isopropylpropan-2-amine boronic acidFree boronic acid formProtodeboronation studies

The inclusion of both fluorine and boronic ester groups in N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-isopropylpropan-2-amine enables dual modulation of electronic and steric properties, distinguishing it from simpler analogs.

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